![molecular formula C12H14N2 B15070576 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 881404-62-2](/img/structure/B15070576.png)
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a heterocyclic compound that contains a fused pyrrole and quinazoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with an appropriate aldehyde or ketone, followed by cyclization to form the quinazoline ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
科学的研究の応用
2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. For example, its neuroprotective activity is believed to be mediated through the inhibition of NMDA receptors, which are involved in excitotoxicity and neuronal damage . The compound may also interact with other cellular targets, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline include:
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline: Lacks the methyl group at the 2-position.
Pyrrolopyrazine derivatives: Contain a similar fused ring system but with a pyrazine ring instead of a quinazoline ring.
Quinazolinone derivatives: Contain a carbonyl group at the 4-position of the quinazoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrrole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
CAS番号 |
881404-62-2 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
2-methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline |
InChI |
InChI=1S/C12H14N2/c1-9-6-12-13-11-5-3-2-4-10(11)8-14(12)7-9/h2-5,9H,6-8H2,1H3 |
InChIキー |
RXXCSQMKESCCCN-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=NC3=CC=CC=C3CN2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



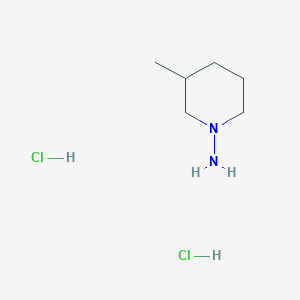
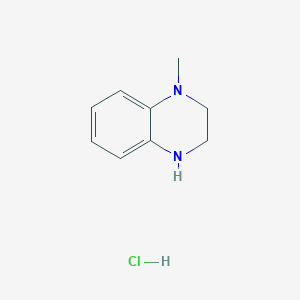
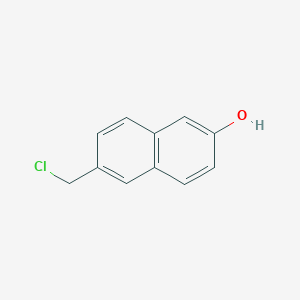
![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)
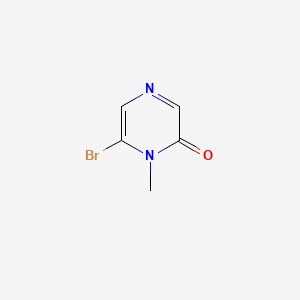
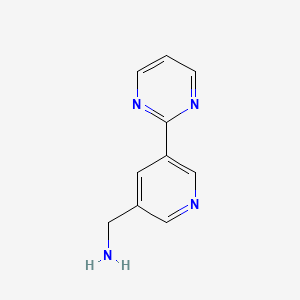
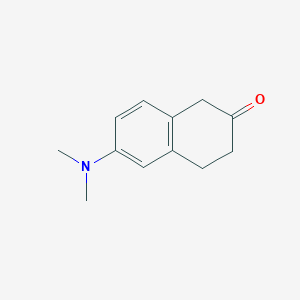
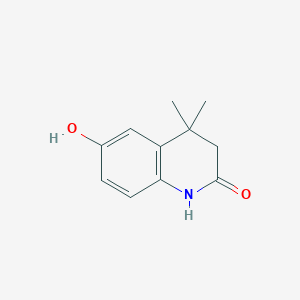
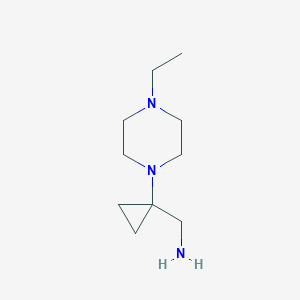
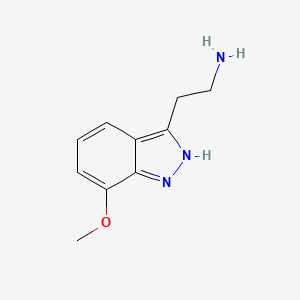

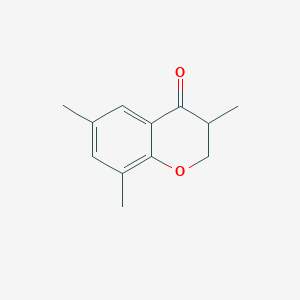
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)
